4-(Morpholinomethyl)piperidin-4-ol

Descripción general

Descripción

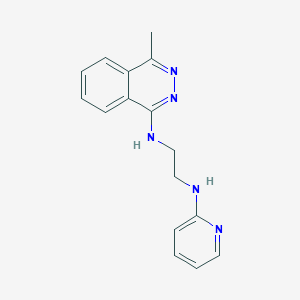

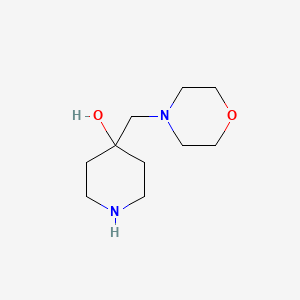

“4-(Morpholinomethyl)piperidin-4-ol” is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.28 Da . This compound has been used as a reactant for the synthesis of selective adenosine A2A receptor antagonists, antidepressants, and other small molecules .

Synthesis Analysis

The synthesis of novel piperidin-4-ol derivatives, including “this compound”, has been reported in the literature . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20N2O2/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12/h11,13H,1-9H2 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, piperidine derivatives are known to be important synthetic fragments for designing drugs .Physical And Chemical Properties Analysis

The compound is a solid or semi-solid or liquid or lump at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Grignard Reactions and Oxide Formation : 4-(Morpholinomethyl)piperidin-4-ol derivatives have been involved in Grignard reactions. For instance, the reaction of 2-benzoyl-1,3-dichloropropane with benzyl chloride led to the formation of 2-benzyl-2-phenyl-3-morpholinomethyl-trimethylene oxide (A. Terada, 1966).

- Formation of Antifungal Agents : Derivatives of this compound have been used to create novel antifungal agents targeting ergosterol biosynthesis, showing potential in treating fungal infections (J. Krauss et al., 2021).

- Anti-corrosion Applications : Compounds like 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol demonstrate significant anti-corrosion properties in acidic mediums, suggesting their use in protecting metals (Dhaybia Douche et al., 2020).

Catalysis and Complex Formation

- Catalyst in Heck Reaction : Derivatives of this compound, like N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands, have been used as catalysts in the Heck reaction, showing promising results (Pradhumn Singh et al., 2013).

- Complexes with Metals : These compounds have been used to prepare metal complexes, for example, with chromium(III), manganese(III), tin(II), and lead(II), demonstrating bidentate behaviour and potential applications in materials science (C. Preti et al., 1980).

Pharmaceutical and Biological Research

- Synthesis of Antihypertensive Agents : Compounds containing this compound motifs have been synthesized and evaluated for potential antihypertensive properties, indicating their use in drug development (L. Perekhoda et al., 2020).

- Antiproliferative Activity : Specific derivatives, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been evaluated for their antiproliferative activity, contributing to cancer research (S. Benaka Prasad et al., 2018).

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

The primary target of 4-(Morpholinomethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells .

Result of Action

The result of the action of this compound is the inhibition of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This makes it a potential treatment for HIV-1 .

Propiedades

IUPAC Name |

4-(morpholin-4-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12/h11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYVVPHRJPUIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CN2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001008225 | |

| Record name | 4-[(Morpholin-4-yl)methyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885654-56-8 | |

| Record name | 4-[(Morpholin-4-yl)methyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

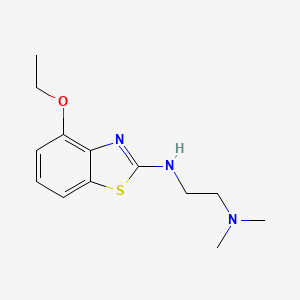

![6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1416147.png)

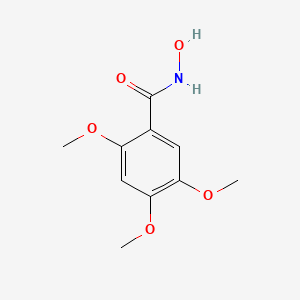

![4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1416149.png)

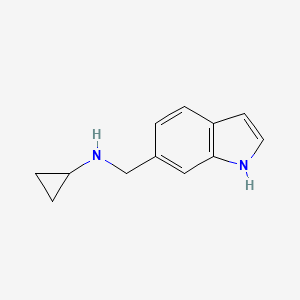

![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)

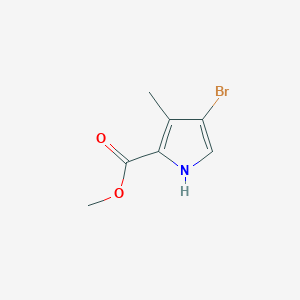

![Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B1416163.png)